molecular formula C24H16N2O4 B14208240 Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- CAS No. 833485-58-8

Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-

Cat. No.: B14208240
CAS No.: 833485-58-8
M. Wt: 396.4 g/mol
InChI Key: YMVVJZVFEJIQPO-UHFFFAOYSA-N
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Description

Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- is a complex organic compound with a unique structure that includes acetonitrile groups and a phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- typically involves the reaction of 2,5-dibenzoyl-1,4-phenylenediamine with acetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylenediacetonitrile: A similar compound with a simpler structure, used in similar applications.

    2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetic acid di-tert-butyl ester: Another related compound with different functional groups.

Uniqueness

Acetonitrile, 2,2’-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis- is unique due to its specific combination of acetonitrile groups and a phenylene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

833485-58-8

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[2,5-dibenzoyl-4-(cyanomethoxy)phenoxy]acetonitrile

InChI

InChI=1S/C24H16N2O4/c25-11-13-29-21-16-20(24(28)18-9-5-2-6-10-18)22(30-14-12-26)15-19(21)23(27)17-7-3-1-4-8-17/h1-10,15-16H,13-14H2

InChI Key

YMVVJZVFEJIQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2OCC#N)C(=O)C3=CC=CC=C3)OCC#N

Origin of Product

United States

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